2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a quinazoline core substituted with a benzyl group at position 2 and a sulfanyl (-S-) group at position 2. The sulfanyl bridge connects the quinazoline moiety to an acetamide group, which is further linked to a 5-methyl-1,2-oxazol-3-yl heterocycle.
- Quinazoline: A nitrogen-rich aromatic system known for kinase inhibition and antimicrobial properties.
- Sulfanyl-acetamide linkage: A flexible spacer enabling interactions with target proteins.
- 5-Methyl-1,2-oxazol-3-yl group: A heterocyclic motif common in bioactive molecules, contributing to solubility and binding specificity.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(2-benzylquinazolin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-19(25-27-14)23-20(26)13-28-21-16-9-5-6-10-17(16)22-18(24-21)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,23,25,26) |
InChI Key |
MACPTKRZJLRZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves several key steps:
Synthesis of the Quinazolinyl Component : This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
Formation of the Oxazole Ring : This is often performed via condensation reactions involving α-haloketones and amines under acidic or basic conditions.
Thioether Formation : The sulfanyl group can be introduced by reacting a suitable thiol with the quinazolinyl intermediate.
Amide Coupling : The final step involves coupling the oxazole derivative with an acetamide, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Detailed Reaction Conditions
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Anthranilic acid derivatives | Heat in solvent (e.g., ethanol) | Variable, typically >70% |
| 2 | Condensation | α-haloketone + amine | Acidic/Basic conditions, reflux | Variable, typically >60% |
| 3 | Thioether Formation | Thiol + Quinazolinyl intermediate | Heat in solvent (e.g., DMF) | Variable, typically >75% |
| 4 | Amide Coupling | Oxazole derivative + Acetamide | EDC in anhydrous solvent (e.g., CH₂Cl₂) | Typically >80% |
Specific Preparation Methods
Synthesis of Quinazolinyl Component
A common method involves the cyclization of anthranilic acid with benzaldehyde in the presence of a catalyst such as phosphoric acid , followed by reduction to yield the desired quinazolinyl structure.
Formation of Oxazole Ring
The oxazole ring can be synthesized by reacting an α-haloketone with an appropriate amine under reflux conditions in a solvent like ethanol or acetonitrile.
Introduction of Sulfanyl Group
The sulfanyl group can be introduced through nucleophilic substitution reactions where a thiol reacts with the quinazolinyl intermediate under basic conditions.
Final Amide Coupling Reaction
In the final step, the oxazole derivative is coupled with an acetamide using EDC as a coupling agent in anhydrous dichloromethane at low temperatures (0–25 °C) to minimize side reactions and improve yield.
Analysis of Yields and Purification Techniques
Purification of intermediates and final products is critical for achieving high purity levels:
Column Chromatography is commonly used for purification, employing solvents like hexane/ethyl acetate mixtures.
Recrystallization from suitable solvents can also enhance purity.
Chemical Reactions Analysis
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the quinazoline or oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or oxazole moieties, leading to the formation of various derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. Its efficacy was evaluated using standard disc diffusion methods.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 14 | |
| Pseudomonas aeruginosa | 12 |
Case Studies
Several case studies have documented the therapeutic effects of this compound in preclinical models:
- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Bacterial Infection Model : In vivo studies demonstrated that administration of the compound significantly reduced bacterial load in infected mice models, highlighting its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The benzyl group and oxazole ring can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogues and their properties are summarized below:
*Calculated from molecular formulas.
Key Observations :
- Shared Motifs : The 5-methyl-1,2-oxazol-3-yl group is ubiquitous, suggesting its role in target recognition. Sulfanyl-acetamide linkages enhance molecular flexibility.
- Core Diversity : The quinazoline core in the target compound distinguishes it from oxazole (iCRT3), sulfonamide (), and oxadiazole () derivatives. Quinazolines are associated with kinase inhibition, while sulfonamides often exhibit antimicrobial activity .
- Bioactivity Variance: Minor structural changes lead to divergent activities. For example, iCRT3 inhibits Wnt signaling via β-catenin binding , whereas M10 targets viral proteases .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS No. 604793-37-5) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 390.46 g/mol. Its structure includes a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial effects.
The biological activity of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide appears to be associated with its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds in the quinazoline class have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various pathogens. This suggests that the compound may exhibit similar inhibitory effects, potentially making it useful against certain infections or cancers .
- GABAergic Activity : Research indicates that quinazoline derivatives can interact with GABA receptors, which are crucial for neurotransmission and have implications in seizure disorders. The binding affinity and activity at these receptors can be predicted using molecular docking studies .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and their mechanisms:
Table 1: Inhibitory Activity Comparison
Pharmacological Applications
Preliminary research suggests that derivatives of quinazoline, including the compound , might be developed for various therapeutic applications:
- Antimicrobial Activity : Given its structural similarities to known antimicrobial agents, this compound may exhibit efficacy against bacterial and parasitic infections.
- Anticonvulsant Properties : The potential interaction with GABAergic systems hints at possible use in treating epilepsy or other seizure-related disorders .
- Anticancer Potential : The ability to inhibit key enzymes involved in cell proliferation could position this compound as a candidate for cancer therapy.
Case Studies and Research Findings
A notable study explored the synthesis and evaluation of quinazoline derivatives for their anticonvulsant properties using an animal model. While some derivatives showed a tendency towards activity, they did not reach significant anticonvulsant efficacy compared to established drugs . However, the structure–activity relationship (SAR) analyses indicated that modifications to the quinazoline core could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
